molecular formula C8H10Br2OS B12068530 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol

1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol

Cat. No.: B12068530
M. Wt: 314.04 g/mol
InChI Key: KAMICUHRGPCNJT-UHFFFAOYSA-N
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Description

1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol is a brominated thiophene derivative featuring a secondary alcohol functional group. Its structure consists of a thiophene ring substituted with bromine atoms at the 3- and 4-positions, coupled with a 2-methylpropan-1-ol moiety at the 2-position. The compound’s unique electronic and steric profile, driven by bromine’s electron-withdrawing effects and the thiophene’s aromaticity, makes it a candidate for applications in organic synthesis, materials science, and pharmaceutical intermediates.

Properties

Molecular Formula

C8H10Br2OS

Molecular Weight

314.04 g/mol

IUPAC Name

1-(3,4-dibromothiophen-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H10Br2OS/c1-4(2)7(11)8-6(10)5(9)3-12-8/h3-4,7,11H,1-2H3

InChI Key

KAMICUHRGPCNJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CS1)Br)Br)O

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction.

  • Scientific Research Applications

      Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.

      Biology and Medicine: Research on its biological activity, potential pharmacological effects, and toxicity is ongoing.

      Industry: Its applications in industry remain to be explored.

  • Mechanism of Action

    • Detailed information on the mechanism of action for this compound is not readily available. Further research is needed to elucidate its effects at the molecular level.
  • Comparison with Similar Compounds

    Table 1: Structural Comparison

    Compound Name Core Ring Substituents Functional Groups Molecular Weight (g/mol)
    1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol Thiophene 3-Br, 4-Br Secondary alcohol ~292.0 (estimated)
    1-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-ol Benzene 4-Cl, 2-OMe, 5-OMe Secondary alcohol ~244.7 (estimated)
    1-(2-Amino-3,5-dibromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one Benzene 2-NH2, 3-Br, 5-Br, 4-OMe α,β-unsaturated ketone 419.1
    1-(3,4-Difluorophenyl)-2-methylpropan-1-ol Benzene 3-F, 4-F Secondary alcohol 186.2
    1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol Benzene 3-OMe, 4-OMe, 2-OMe-phenoxy Diol, ether ~346.3 (estimated)
    1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol Benzene 2-F, 4-OMe Secondary alcohol 198.2

    Key Observations :

    • Ring Type : The target compound’s thiophene ring confers distinct electronic properties compared to benzene derivatives. Thiophene’s lower resonance energy increases reactivity in electrophilic substitutions.
    • Halogen Effects : Bromine’s larger atomic size and polarizability (vs. F or Cl) enhance van der Waals interactions, likely increasing boiling point and lipophilicity.
    • Functional Groups : The secondary alcohol group enables hydrogen bonding, influencing solubility in polar solvents. The diol in exhibits higher hydrophilicity due to multiple hydroxyl groups.

    Physicochemical Properties

    Table 2: Physical State and Stability

    Compound Physical State Storage Conditions Stability Considerations
    Target Compound (estimated) Likely solid 4°C (based on ) Light-sensitive (Br groups)
    1-(3,4-Difluorophenyl)-2-methylpropan-1-ol Liquid 4°C Stable under refrigeration
    7-OAc (6-Chloro-dihydrobenzofuran) Solid Not specified Likely stable due to acetate group
    2d (α,β-unsaturated ketone) Yellow solid Not specified Sensitive to nucleophiles

    Key Observations :

    • Bromine’s presence in the target compound may necessitate protection from light or heat to prevent debromination.
    • Fluorinated analogs (e.g., ) are liquids or low-melting solids, whereas brominated/bulkier derivatives trend toward solids.

    Key Observations :

    • LiAlH4 is a common reducing agent for ketone-to-alcohol conversions, as seen in .
    • The target’s synthesis would require careful bromination regioselectivity on thiophene, contrasting with benzene-based halogenation in .

    Biological Activity

    1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. The compound features a dibromothiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

    Chemical Structure and Properties

    The chemical structure of 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol can be represented as follows:

    C12H14Br2S\text{C}_{12}\text{H}_{14}\text{Br}_2\text{S}

    This compound features a thiophene ring substituted with bromine atoms and a secondary alcohol group, which may contribute to its biological reactivity.

    Biological Activity Overview

    The biological activity of 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol has been investigated in several studies. Below are key areas of focus:

    Antimicrobial Activity

    Numerous studies have reported on the antimicrobial properties of dibromothiophene derivatives. The presence of bromine atoms in the structure enhances the compound's ability to disrupt microbial cell membranes.

    Table 1: Antimicrobial Activity Against Various Pathogens

    PathogenMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

    Anticancer Activity

    Research has also highlighted the potential anticancer effects of this compound. The mechanism often involves the induction of apoptosis in cancer cells.

    Case Study: In Vitro Evaluation of Anticancer Activity
    A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol resulted in a significant reduction in cell viability. The compound exhibited an IC50 value of approximately 25 µM after 48 hours of exposure, indicating potent anticancer activity.

    Table 2: Effects on Cancer Cell Lines

    Cell LineIC50 (µM)Mechanism of ActionReference
    MCF-725Apoptosis induction
    HeLa30Cell cycle arrest
    A54935ROS generation

    Mechanistic Insights

    The biological activity of 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol can be attributed to several mechanisms:

    • Cell Membrane Disruption : The lipophilic nature of the dibromothiophene moiety allows it to integrate into microbial membranes, leading to increased permeability and cell death.
    • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
    • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

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